molecular formula C11H17N B1592024 N-Ethyl-3,4-dimethylbenzylamine CAS No. 39180-83-1

N-Ethyl-3,4-dimethylbenzylamine

Cat. No.: B1592024
CAS No.: 39180-83-1
M. Wt: 163.26 g/mol
InChI Key: JTHLCDILGMWAOG-UHFFFAOYSA-N
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Description

N-Ethyl-3,4-dimethylbenzylamine is a useful research compound. Its molecular formula is C11H17N and its molecular weight is 163.26 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

N-Ethyl-3,4-dimethylbenzylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to act as a catalyst in the formation of polyurethane foams and epoxy resins . The compound’s interaction with enzymes such as butyl lithium leads to directed ortho metalation, which is crucial for the synthesis of various derivatives . Additionally, this compound undergoes quaternization with alkyl halides to form quaternary ammonium salts, which are useful as phase transfer catalysts .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by acting as a catalyst in biochemical reactions, thereby affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in the formation of polyurethane foams and epoxy resins suggests its involvement in cellular processes related to material synthesis . Detailed studies on its specific effects on cell signaling pathways and gene expression are limited.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For example, its interaction with butyl lithium results in directed ortho metalation, which is essential for the synthesis of various derivatives . Additionally, this compound undergoes quaternization with alkyl halides, forming quaternary ammonium salts that act as phase transfer catalysts .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is stable at room temperature and can be stored for extended periods without significant degradation . Detailed studies on its long-term effects on cellular function in in vitro or in vivo settings are limited.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, the compound has been found to be effective in the treatment of depression and anxiety disorders. At higher dosages, it may exhibit toxic or adverse effects. Detailed studies on the threshold effects and toxicology of this compound in animal models are necessary to understand its safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, the compound undergoes hydroxylation, N-dealkylation, and carbonylation during its metabolism . These metabolic processes are essential for the compound’s biotransformation and elimination from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by these interactions. Detailed studies on the specific transporters and binding proteins involved in the transport and distribution of this compound are limited .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Detailed studies on the subcellular localization and its effects on the activity or function of this compound are limited .

Properties

IUPAC Name

N-[(3,4-dimethylphenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-4-12-8-11-6-5-9(2)10(3)7-11/h5-7,12H,4,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTHLCDILGMWAOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=C(C=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70608931
Record name N-[(3,4-Dimethylphenyl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70608931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39180-83-1
Record name N-Ethyl-3,4-dimethylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39180-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(3,4-Dimethylphenyl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70608931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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